molecular formula C12H15N3 B3376940 1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole CAS No. 1249409-17-3

1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole

Cat. No.: B3376940
CAS No.: 1249409-17-3
M. Wt: 201.27 g/mol
InChI Key: YYMMLBJLAJXWNW-UHFFFAOYSA-N
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Description

Significance of the Benzodiazole Heterocycle in Medicinal Chemistry and Materials Science

The benzodiazole nucleus, which includes isomers such as benzimidazole (B57391) (1,3-benzodiazole) and benzothiazole, is a prominent structural motif in a wide array of pharmacologically active compounds. benthamscience.comresearchgate.net This "privileged structure" is found in drugs with applications spanning antimicrobial, anticancer, anti-inflammatory, and antiviral therapies. researchgate.netnih.gov The versatility of the benzodiazole ring system allows it to interact with various biological targets, making it a valuable scaffold in drug discovery. nih.gov

In the realm of materials science, benzodiazole derivatives are explored for their applications in organic electronics, dyes, and polymers. jchemrev.commdpi.com Their planar structure and potential for self-assembly make them suitable candidates for the development of novel organic materials with tailored optical and electronic properties. mdpi.com

Rationale for the Specific Design and Investigation of 1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole

The design of this compound represents a thoughtful molecular hybridization strategy. This approach aims to synergistically combine the beneficial attributes of both the benzodiazole and pyrrolidine (B122466) moieties. The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in numerous natural products and synthetic drugs. researchgate.netnbinno.comnih.govnih.govsemanticscholar.org Its inclusion can enhance a molecule's three-dimensionality, which is often advantageous for specific binding to biological targets. researchgate.netnih.govnih.govsemanticscholar.org Furthermore, the pyrrolidine scaffold can improve pharmacokinetic properties such as solubility and metabolic stability. nbinno.com

By linking the pyrrolidine ring to the benzodiazole nucleus via a methylene (B1212753) bridge, researchers can explore new chemical space and potentially create compounds with novel or enhanced biological activities. The specific point of attachment at the 2-position of the pyrrolidine ring introduces a chiral center, allowing for the investigation of stereoisomers and their differential effects. researchgate.netnih.govnih.gov

Structural Features and Chemical Reactivity Overview of Benzodiazole and Pyrrolidine Scaffolds

Benzodiazole: The benzodiazole core consists of a benzene (B151609) ring fused to a diazole ring. In the case of 1,3-benzodiazole (benzimidazole), the five-membered ring contains two nitrogen atoms at positions 1 and 3. This aromatic system is relatively stable. The presence of the nitrogen atoms provides sites for hydrogen bonding and coordination with metal ions. The chemical reactivity of the benzodiazole ring can be modulated by substituents on both the benzene and the diazole rings.

Pyrrolidine: The pyrrolidine ring is a saturated heterocycle, meaning it lacks double bonds within the ring. This non-planar, five-membered ring can adopt various conformations, a property known as "pseudorotation". researchgate.netnih.govnih.gov This conformational flexibility allows it to present substituents in different spatial orientations, which can be crucial for biological activity. nbinno.com The nitrogen atom in the pyrrolidine ring is basic and can be readily functionalized. The carbon atoms of the ring can also be substituted to introduce further structural diversity. researchgate.netnih.govnih.gov

Overview of Research Objectives and Methodological Approaches for this compound

Given the limited specific research on this compound, the objectives for its investigation would likely be guided by the known properties of its constituent parts. A primary objective would be the synthesis of the compound, potentially through a multi-step process involving the coupling of a suitable benzodiazole precursor with a functionalized pyrrolidine derivative.

Subsequent research would likely focus on the characterization of the molecule's physicochemical properties, including its solubility, stability, and crystal structure. In the context of medicinal chemistry, a key objective would be to screen the compound for a range of biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. Methodological approaches would involve a variety of in vitro assays to determine the compound's potency and selectivity against different biological targets.

For materials science applications, research objectives might include investigating the compound's photophysical properties, its ability to self-assemble into ordered structures, and its potential for incorporation into polymeric materials. Techniques such as UV-Vis and fluorescence spectroscopy, as well as microscopy methods, would be employed to evaluate these properties.

Data Tables

Table 1: General Properties and Applications of the Benzodiazole Scaffold

Property/ApplicationDescription
Biological Activities Antimicrobial, anticancer, anti-inflammatory, antiviral, anthelmintic. benthamscience.comresearchgate.netnih.gov
Structural Features Fused bicyclic aromatic system, contains two nitrogen atoms.
Reactivity Amenable to substitution on both the benzene and diazole rings.
Material Science Uses Organic electronics, dyes, polymers. jchemrev.commdpi.com

Table 2: General Properties and Applications of the Pyrrolidine Scaffold

Property/ApplicationDescription
Biological Significance Present in numerous natural products and pharmaceuticals. researchgate.netnbinno.comnih.govnih.govsemanticscholar.org
Structural Features Saturated five-membered heterocycle, non-planar with conformational flexibility ("pseudorotation"). researchgate.netnih.govnih.gov
Pharmacokinetic Impact Can improve solubility, metabolic stability, and three-dimensionality of molecules. researchgate.netnbinno.comnih.govnih.gov
Synthetic Versatility The nitrogen and carbon atoms can be readily functionalized.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-6-12-11(5-1)14-9-15(12)8-10-4-3-7-13-10/h1-2,5-6,9-10,13H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMMLBJLAJXWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivative Chemistry of 1 Pyrrolidin 2 Ylmethyl 1h 1,3 Benzodiazole

Retrosynthetic Analysis of the 1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole Scaffold

A retrosynthetic analysis of the target molecule reveals several logical disconnections. The primary and most common disconnection is at the C-N bond linking the pyrrolidine's methylene (B1212753) group to the benzimidazole (B57391) N1 atom. This approach simplifies the molecule into two key building blocks: a 1H-1,3-benzodiazole (benzimidazole) intermediate and a suitable electrophilic or nucleophilic pyrrolidin-2-ylmethyl moiety.

Development of Novel Synthetic Routes for the Benzodiazole Core of this compound

The benzodiazole (benzimidazole) core is a ubiquitous scaffold in medicinal chemistry. Its synthesis has been extensively studied, leading to a variety of classical and modern methodologies.

The formation of the 1H-1,3-benzodiazole ring is most commonly achieved through the condensation and subsequent cyclization of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. This is known as the Phillips benzimidazole synthesis. Variations of this method utilize aldehydes, which are subsequently oxidized in situ.

More recent developments focus on catalyst-driven processes to improve yields and reaction conditions. For instance, copper-catalyzed methods have been developed for the domino C-N cross-coupling reactions to generate 2-arylaminobenzimidazoles. nih.gov Other approaches include the Cadogan reaction, which involves the reductive cyclization of a nitroarene precursor. acs.org These cyclization strategies provide the foundational benzimidazole ring system, which is then ready for functionalization.

Once the benzimidazole ring is formed, the introduction of the pyrrolidin-2-ylmethyl substituent at the N1 position is a critical step. N-alkylation of benzimidazoles is a well-established transformation, though it can present challenges regarding regioselectivity, as alkylation can occur at either the N1 or N3 position in unsymmetrically substituted benzimidazoles.

Commonly, N-alkylation is achieved by reacting the benzimidazole with an appropriate alkyl halide in the presence of a base. researchgate.net The choice of base and solvent can significantly influence the reaction's efficiency and regioselectivity. Stronger bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) are often used to deprotonate the benzimidazole, forming the benzimidazolate anion, which then acts as a nucleophile. researchgate.netnih.gov Other base/solvent systems include potassium hydroxide (B78521) (KOH) in acetone (B3395972) or potassium carbonate (K2CO3) in DMF. lookchem.comresearchgate.net

Palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig coupling, represents a more modern approach, allowing for the coupling of benzimidazoles with alkyl halides or pseudohalides under milder conditions. tandfonline.com

Table 1: Selected Conditions for N-Alkylation of Benzimidazoles
ReagentsBaseSolventCatalyst/ConditionsYield RangeReference
Alkyl HalidesNaHDMF0 °C to room temperatureGood to Excellent nih.gov
Alkyl HalidesK₂CO₃ / Cs₂CO₃DMF / AcetoneRoom temperature to refluxHigh lookchem.com
Alkyl HalidesKOHAcetoneRoom temperatureGood lookchem.com
Formimidamides & Benzylamines--Pd(OAc)₂Moderate to Good tandfonline.com
Alkyl HalidesKOHIonic Liquids-Excellent organic-chemistry.org

Synthetic Approaches for the Pyrrolidin-2-ylmethyl Moiety

The most direct route to enantiomerically pure pyrrolidine (B122466) derivatives begins with commercially available chiral starting materials. L-proline and D-proline are common and cost-effective choices from the chiral pool. mdpi.com The carboxylic acid of proline can be reduced to the corresponding alcohol, (S)- or (R)-prolinol ((S)- or (R)-pyrrolidin-2-yl)methanol), using reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.comnih.gov

The resulting alcohol can then be converted into a suitable leaving group, such as a tosylate, mesylate, or halide, to facilitate the subsequent coupling reaction with the benzimidazole nitrogen. This preserves the stereochemical integrity of the chiral center. google.com Alternative asymmetric methods include ring-closing enyne metathesis reactions and 1,3-dipolar cycloadditions to construct the pyrrolidine ring with high stereocontrol. acs.orgrsc.org

Table 2: Chiral Precursors and Methods for Pyrrolidine Synthesis
Starting MaterialKey TransformationResulting IntermediateReference
L-Proline / D-ProlineReduction (e.g., LiAlH₄, LiBH₄)(S)-Prolinol / (R)-Prolinol mdpi.comnih.gov
Boc-protected trans-4-hydroxy-L-prolineMulti-step synthesis involving oxidation and Grignard reactionSubstituted pyrrolidine derivatives mdpi.com
Acyclic amine and alkyne precursorsRing-closing enyne metathesisChiral pyrrolidine derivatives acs.org
Azomethine ylides and nitrostyrenes1,3-dipolar cycloadditionHighly substituted pyrrolidines rsc.org

The final step in the convergent synthesis is the coupling of the two prepared fragments. This is typically an N-alkylation reaction where the benzimidazole anion displaces a leaving group on the pyrrolidin-2-ylmethyl moiety. For example, the sodium salt of benzimidazole can be reacted with a tosylated or halogenated derivative of N-protected prolinol. A subsequent deprotection step would yield the final product.

A convenient one-pot preparation of similar 1-(pyrrolidin-2-ylmethyl)-1H-azoles involves the reaction of N-Boc-prolinol tosylate with the desired heterocycle, followed by acidic removal of the Boc protecting group. researchgate.net In an alternative strategy, a pre-formed 2-chlorobenzimidazole (B1347102) can be alkylated at the N1 position, followed by nucleophilic aromatic substitution at the C2 position with a suitable amine. nih.gov However, for the target compound, the pyrrolidine is attached via its methyl group to the N1 position, making the direct alkylation of the benzimidazole nucleus the more common and direct approach.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The primary route for synthesizing this compound is the N-alkylation of benzimidazole with a suitable pyrrolidine-derived electrophile, such as N-protected 2-(chloromethyl)pyrrolidine (B1610598) or a mesylate derivative like N-Cbz-prolinol mesylate. researchgate.net The optimization of this reaction typically involves screening various bases, solvents, and temperature conditions to maximize the yield and regioselectivity of the N-alkylation.

A common challenge in the alkylation of benzimidazole is the formation of both N1 and N3 substituted products. However, due to the tautomerism of the benzimidazole ring, these products are identical if the ring is unsubstituted. The reaction is generally carried out by first deprotonating the benzimidazole with a base to form the benzimidazolide (B1237168) anion, which then acts as a nucleophile.

Key reaction parameters for optimization include:

Base: Strong, non-nucleophilic bases are often preferred to ensure complete deprotonation without competing in the alkylation reaction. Sodium hydride (NaH) is a common choice. researchgate.netnih.gov Weaker bases like potassium carbonate (K2CO3) can also be effective, often requiring heating. researchgate.net

Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used to dissolve the reactants and facilitate the reaction. researchgate.netnih.gov

Temperature: The reaction can often be performed at room temperature after initial deprotonation, although heating may be necessary to drive the reaction to completion, particularly with less reactive electrophiles or weaker bases. researchgate.net

Protecting Groups: The pyrrolidine nitrogen is typically protected with a group like carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc) during the alkylation step. This prevents side reactions and allows for controlled synthesis. The protecting group is subsequently removed in a final deprotection step to yield the target compound. researchgate.net

A representative two-step synthesis approach is outlined below:

Alkylation: Reaction of benzimidazole with a protected 2-(halomethyl)pyrrolidine or 2-(mesyloxymethyl)pyrrolidine in the presence of a base.

Deprotection: Removal of the protecting group to yield the final product. researchgate.net

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound relies on the use of chiral starting materials derived from the chiral pool. L-proline and D-proline are readily available and serve as common precursors for synthesizing the respective (S) and (R) enantiomers of 2-substituted pyrrolidine derivatives. mdpi.com

The general strategy involves:

Reduction of Protected Proline: N-protected L- or D-proline is reduced to the corresponding N-protected prolinol. For example, (S)-proline can be converted to (S)-pyrrolidin-2-ylmethanol. mdpi.com

Activation of the Hydroxyl Group: The hydroxyl group of the prolinol is converted into a good leaving group, typically a mesylate or tosylate, to facilitate nucleophilic substitution.

Alkylation: The activated chiral pyrrolidine derivative is then reacted with benzimidazole under the optimized conditions described previously.

Deprotection: The final step involves the removal of the N-protecting group to yield the desired enantiomerically pure product.

This approach ensures that the stereochemistry at the C2 position of the pyrrolidine ring is retained throughout the synthesis. The stereochemical integrity of the proline stereocenter is generally preserved during these reaction sequences. nih.gov

Synthesis of Structurally Modified Analogs of this compound

The synthesis of structurally modified analogs can be achieved by altering the benzodiazole ring, the pyrrolidine moiety, or the methylene linker.

Modifications to the benzodiazole ring are typically introduced by starting with a substituted o-phenylenediamine. A variety of substituted o-phenylenediamines are commercially available or can be synthesized, allowing for the introduction of electron-donating or electron-withdrawing groups at the 4, 5, 6, or 7 positions of the benzimidazole ring. nih.gov

For example, using 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine in the initial benzimidazole synthesis will result in a nitro- or chloro-substituted benzimidazole core. nih.gov This substituted benzimidazole can then be alkylated with the pyrrolidine side chain as previously described. These functional groups can also be further modified. For instance, a nitro group can be reduced to an amine, which can then be subjected to a wide range of subsequent chemical transformations.

The pyrrolidine moiety can be modified either by starting with a substituted proline derivative or by functionalizing the pyrrolidine ring after its coupling to the benzimidazole. 4-Hydroxyproline is a common starting material that can introduce a hydroxyl group onto the pyrrolidine ring. mdpi.com Further modifications, such as introducing substituents at various positions on the pyrrolidine ring, can be achieved through multi-step synthetic sequences starting from functionalized acyclic precursors. mdpi.comresearchgate.net For instance, N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives have been synthesized from L-proline, demonstrating the feasibility of adding complex heterocyclic substituents to the 2-position. researchgate.net

The methylene linker connecting the two heterocyclic rings can also be altered. For example, extending the linker to an ethyl or propyl chain can be achieved by using a 2-(2-haloethyl)pyrrolidine or 2-(3-halopropyl)pyrrolidine derivative in the alkylation step. Introducing functionality into the linker, such as a carbonyl group, would require a different synthetic approach, for example, by acylating the benzimidazole with a pyrrolidine-2-acetyl chloride derivative.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Pyrrolidin 2 Ylmethyl 1h 1,3 Benzodiazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution and the solid state. For a molecule such as 1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to assign all proton (¹H) and carbon (¹³C) signals, as well as to probe its conformational dynamics.

A complete assignment of the ¹H and ¹³C NMR spectra of this compound would be achieved through a suite of two-dimensional NMR experiments. These experiments reveal correlations between different nuclei, allowing for a definitive mapping of the molecular framework.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be crucial for establishing the connectivity within the pyrrolidine (B122466) ring and the aromatic protons of the benzimidazole (B57391) moiety. Cross-peaks would be expected between adjacent protons, such as those on the pyrrolidine ring and the protons of the benzenoid ring of the benzimidazole.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC or HMQC spectrum would link a specific proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of all protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected between the methylene (B1212753) protons of the pyrrolidinylmethyl linker and the carbons of both the pyrrolidine and benzimidazole rings, confirming the linkage between these two heterocyclic systems.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound is presented below. The exact chemical shifts would be dependent on the solvent and experimental conditions.

PositionHypothetical ¹³C Chemical Shift (ppm)Hypothetical ¹H Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2151.58.10 (s)C4, C7a, CH₂ (linker)
4122.07.65 (d)C2, C5, C7a
5123.07.25 (t)C4, C6, C7
6123.57.30 (t)C4a, C5, C7
7115.07.50 (d)C4a, C5, C6
3a143.0--
7a135.0--
CH₂ (linker)50.04.50 (m)C2, C2', C5'
2'60.03.50 (m)CH₂ (linker), C3', C5'
3'25.01.90 (m)C2', C4'
4'23.01.80 (m)C3', C5'
5'30.03.10 (m)C2', C4', CH₂ (linker)

Please note: This table contains hypothetical data for illustrative purposes, as no experimentally determined NMR data for this compound has been found in the public domain.

The pyrrolidine ring in this compound is not planar and can exist in various conformations, often referred to as "envelope" or "twist" forms. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, would provide insights into the conformational flexibility of the pyrrolidine ring and the rotational barrier around the single bonds of the linker chain.

At room temperature, if the interconversion between different conformations is rapid on the NMR timescale, averaged signals would be observed. Upon cooling, the rate of interconversion would decrease, and at a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers might be resolved. From the analysis of the line shapes at different temperatures, the energy barrier for the conformational exchange could be calculated.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline state. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR experiments would be particularly informative.

Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions can be observed. The chemical shifts in the solid state can be different from those in solution due to packing effects and the absence of solvent. Furthermore, ssNMR can distinguish between different polymorphic forms of a crystalline solid, as different crystal packing arrangements will lead to distinct NMR spectra.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are useful for identifying functional groups and gaining insights into molecular structure and conformation.

For this compound, characteristic vibrational bands would be expected for the benzimidazole and pyrrolidine moieties.

Benzimidazole Ring Vibrations:

N-H stretching vibrations (if tautomerism allows) would appear as a broad band in the region of 3200-3500 cm⁻¹.

C=N and C=C stretching vibrations of the imidazole (B134444) and benzene (B151609) rings would be observed in the 1450-1650 cm⁻¹ region.

C-H aromatic stretching vibrations would be found just above 3000 cm⁻¹.

Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region would be characteristic of the substitution pattern on the benzene ring.

Pyrrolidine Ring and Linker Vibrations:

C-H aliphatic stretching vibrations of the pyrrolidine ring and the methylene linker would be observed in the 2850-2960 cm⁻¹ region.

CH₂ scissoring and wagging modes would appear in the 1300-1470 cm⁻¹ range.

The combination of IR and Raman spectroscopy can also provide information about molecular symmetry. If the molecule has a center of inversion in its crystalline form, the rule of mutual exclusion would apply, meaning that vibrational modes that are Raman active would be IR inactive, and vice versa.

A table of hypothetical characteristic vibrational frequencies is provided below.

Vibrational ModeHypothetical IR Frequency (cm⁻¹)Hypothetical Raman Frequency (cm⁻¹)
Aromatic C-H Stretch30503055
Aliphatic C-H Stretch2950, 28702955, 2875
C=N Stretch (Imidazole)16201625
C=C Stretch (Aromatic)1580, 14801585, 1485
CH₂ Scissoring14601465
Aromatic C-H Bending (out-of-plane)850, 750-

Please note: This table contains hypothetical data for illustrative purposes, as no experimentally determined vibrational spectra for this compound have been found in the public domain.

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion, which can be used to confirm its molecular formula (C₁₂H₁₅N₃). The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Furthermore, the isotopic pattern of the molecular ion peak cluster would be consistent with the presence of twelve carbon atoms, fifteen hydrogen atoms, and three nitrogen atoms.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be probed. Expected fragmentation patterns for this compound would likely involve cleavage of the bond between the methylene linker and the pyrrolidine or benzimidazole rings, leading to characteristic fragment ions.

A hypothetical table of expected mass spectrometric data is presented below.

IonCalculated Exact MassObserved Exact Mass (Hypothetical)Fragmentation Origin
[M+H]⁺202.1339202.1341Molecular Ion
[C₈H₇N₂]⁺131.0604131.0602Loss of pyrrolidinylmethyl radical
[C₅H₁₀N]⁺84.080884.0810Pyrrolidinylmethyl cation
[C₇H₅N₂]⁺117.0447117.0449Benzimidazole fragment

Please note: This table contains hypothetical data for illustrative purposes, as no experimentally determined mass spectra for this compound have been found in the public domain.

Single Crystal X-ray Crystallography of this compound and its Co-crystals

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise information about bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the conformation of the pyrrolidine ring and the relative orientation of the benzimidazole and pyrrolidine moieties. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

The formation of co-crystals with other molecules could also be investigated. X-ray crystallography of these co-crystals would elucidate the nature of the non-covalent interactions between this compound and the co-former, which can be important for understanding its solid-state properties.

A hypothetical table of crystallographic data is provided below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.345
β (°)98.76
Volume (ų)1045.6
Z4
R-factor0.045

Please note: This table contains hypothetical data for illustrative purposes, as no experimentally determined crystallographic data for this compound has been found in the public domain.

Chiroptical Spectroscopy (CD/ORD) for Absolute Stereochemical Determination of Enantiomers

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research. nih.gov Chiroptical spectroscopic methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), have become indispensable tools for this purpose, offering a powerful alternative to methods like X-ray crystallography, especially for non-crystalline samples. nih.gov For a chiral molecule like this compound, which possesses a stereogenic center at the 2-position of the pyrrolidine ring, chiroptical spectroscopy provides a direct probe of its three-dimensional structure in solution.

The underlying principle of these techniques lies in the differential interaction of chiral molecules with left- and right-circularly polarized light. In CD spectroscopy, one measures the difference in absorption of left- and right-circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. This differential absorption, known as the Cotton effect, can be positive or negative and is exquisitely sensitive to the spatial arrangement of atoms around the stereocenter. ORD, on the other hand, measures the rotation of the plane of plane-polarized light as a function of wavelength. The two phenomena are intimately related through the Kronig-Kramers transforms. nih.gov

For the enantiomers of this compound, the CD and ORD spectra are expected to be mirror images of each other. The (R)-enantiomer will produce a CD spectrum that is equal in magnitude but opposite in sign to that of the (S)-enantiomer at all wavelengths.

The primary chromophore in the this compound molecule is the benzimidazole moiety. The electronic transitions within this aromatic system, typically π → π* transitions, are expected to give rise to distinct Cotton effects in the UV region of the CD spectrum. The chiral pyrrolidinylmethyl substituent, while not a chromophore itself, acts as a chiral perturber, inducing chirality in the electronic transitions of the achiral benzimidazole ring. This interaction is the source of the observable CD signal.

The modern approach to determining absolute stereochemistry involves a combination of experimental measurements and quantum chemical calculations. nih.gov The general workflow is as follows:

Conformational Analysis: A thorough conformational search for both the (R)- and (S)-enantiomers of this compound is performed using computational methods to identify all low-energy conformers.

Spectral Calculation: For each stable conformer, the theoretical CD and ORD spectra are calculated using time-dependent density functional theory (TD-DFT).

Boltzmann Averaging: The calculated spectra for the individual conformers are then averaged based on their calculated Boltzmann population distribution at a given temperature to generate the final theoretical spectrum for each enantiomer.

Comparison: The experimentally measured CD spectrum is then compared to the computationally predicted spectra for the (R)- and (S)-enantiomers. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

Below are illustrative tables representing the type of data that would be generated in such a study.

Interactive Data Table: Hypothetical CD Spectral Data for the Enantiomers of this compound

Wavelength (nm)(R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)(S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
290+1.2 x 10⁴-1.2 x 10⁴
27500
260-2.5 x 10⁴+2.5 x 10⁴
24500
230+3.8 x 10⁴-3.8 x 10⁴
215-1.9 x 10⁴+1.9 x 10⁴

Interactive Data Table: Hypothetical Optical Rotatory Dispersion Data for the (R)-Enantiomer

Wavelength (nm)Specific Rotation [α] (deg)
589 (D-line)+45.5
578+48.2
546+56.8
436+110.3
365+205.7

The sign and magnitude of the Cotton effects in the CD spectrum and the specific rotation values in the ORD spectrum are directly correlated to the absolute stereochemistry. By comparing the experimentally obtained spectra with theoretically predicted ones, a definitive assignment of the (R) or (S) configuration of a given enantiomeric sample of this compound can be achieved.

Computational and Theoretical Investigations of 1 Pyrrolidin 2 Ylmethyl 1h 1,3 Benzodiazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. DFT methods provide a balance between computational cost and accuracy, making them a standard tool for studying systems of pharmaceutical interest. For 1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole, DFT calculations can be used to optimize the molecular geometry to its lowest energy state and to compute a variety of electronic descriptors. nih.govresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net Furthermore, the analysis of the Molecular Electrostatic Potential (MESP) map reveals the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions that are crucial for molecular recognition and interaction. researchgate.net Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can also be calculated to quantify the molecule's reactivity profile. researchgate.net

Table 1: Predicted Quantum Chemical Descriptors for this compound (Illustrative) This table presents typical data obtained from DFT calculations, based on studies of similar benzimidazole (B57391) derivatives.

DescriptorPredicted ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating ability
LUMO Energy-1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical reactivity and stability
Electronegativity (χ)3.85 eVMeasures the power to attract electrons
Chemical Hardness (η)2.35 eVMeasures resistance to change in electron configuration
Electrophilicity Index (ω)3.15 eVQuantifies electrophilic nature

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape. researchgate.net These simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule to sample various conformations and orientations.

An MD simulation would typically place the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions. Over the course of the simulation (often spanning nanoseconds to microseconds), the trajectory of the molecule is recorded. Analysis of this trajectory can identify the most stable, low-energy conformers and the energy barriers between them. researchgate.net It also provides detailed information on how the molecule interacts with surrounding solvent molecules, including the formation and lifetime of hydrogen bonds. Understanding the conformational preferences and solvent interactions is critical, as these factors heavily influence the molecule's solubility, membrane permeability, and its ability to bind to a biological target. mdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation This table outlines a representative setup for an MD simulation to study the conformational dynamics of the target compound.

ParameterSpecificationPurpose
SoftwareGROMACS, AMBERTo run the simulation
Force FieldCHARMM, OPLS-AATo define inter- and intramolecular forces
Solvent ModelTIP3P WaterTo simulate an aqueous environment
System Temperature300 KTo mimic physiological temperature
Simulation Time100 nsTo allow for adequate conformational sampling
Key AnalysesRMSD, RMSF, Hydrogen Bond AnalysisTo assess stability, flexibility, and solvent interactions

Molecular Docking Studies with Relevant Macromolecular Targets to Predict Binding Modes

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule (receptor), typically a protein. connectjournals.com Given that the benzimidazole scaffold is present in numerous compounds with antimicrobial and other therapeutic activities, a key step in evaluating this compound is to dock it against relevant biological targets. nih.govnih.gov

For instance, based on the known activities of similar compounds, a relevant target could be an enzyme crucial for microbial survival, such as lanosterol (B1674476) 14α-demethylase (CYP51), which is a key enzyme in fungal cell membrane biosynthesis. researchgate.net The docking process involves placing the ligand in various positions and orientations within the protein's binding pocket and using a scoring function to estimate the binding affinity. The results can predict the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov These predictions are invaluable for understanding the potential mechanism of action and for rationalizing structure-activity relationships. researchgate.net

Table 3: Illustrative Molecular Docking Results with a Hypothetical Protein Target This table shows representative data from a molecular docking study, highlighting the predicted binding affinity and key interactions.

ParameterResult
Target ProteinLanosterol 14α-demethylase (CYP51)
Docking Score-7.5 kcal/mol
Predicted Binding InteractionsHydrogen bond with TYR 132; Hydrophobic interactions with PHE 228, LEU 376; π-π stacking with PHE 235
Predicted Ligand ConformationPyrrolidine (B122466) ring oriented towards the solvent-exposed region; Benzimidazole core deep within the hydrophobic pocket

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to build models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govbiointerfaceresearch.com These models are powerful tools for guiding the design of new analogs with improved potency or desirable properties. nih.gov

To develop a QSAR model for a series of analogs of this compound, one would first synthesize or computationally generate a set of structurally related compounds and measure their biological activity. Next, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each compound. mdpi.com Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is derived that quantitatively links a subset of these descriptors to the observed activity. openmedicinalchemistryjournal.com A robust QSAR model, validated through internal and external statistical tests, can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. mdpi.comnih.gov

Table 4: Example of a Hypothetical QSAR Model Equation and its Statistical Quality This table illustrates the format of a QSAR model and the statistical parameters used to assess its validity, based on models for similar heterocyclic compounds.

ComponentDescription
Model Equation log(1/IC50) = 0.85 * ClogP - 0.23 * TPSA + 0.15 * N_HBD + 2.1
Descriptors Used ClogP (lipophilicity), TPSA (Topological Polar Surface Area), N_HBD (Number of Hydrogen Bond Donors)
Statistical Parameters
r² (Coefficient of Determination)0.88 (Indicates good model fit)
q² (Cross-validated r²)0.75 (Indicates good internal predictivity)
pred_r² (External validation r²)0.71 (Indicates good external predictivity)

In Silico Prediction of Potential Biological Target Interactions and Pathways

Beyond single-target docking, modern computational approaches can predict a compound's potential biological targets and pathway engagements on a broader scale. These in silico target prediction methods often leverage machine learning algorithms and vast databases of known drug-target interactions. By analyzing the structural and physicochemical properties of this compound, these tools can identify potential protein targets by comparing its features to those of thousands of known bioactive molecules.

Table 5: Predicted ADME and Drug-Likeness Properties (Illustrative) This table summarizes key in silico pharmacokinetic and drug-likeness predictions for the target compound.

PropertyPredicted ValueInterpretation
Molecular Weight215.28 g/mol Compliant with Lipinski's Rule (< 500)
logP (Lipophilicity)2.5Compliant with Lipinski's Rule (< 5)
Hydrogen Bond Donors1Compliant with Lipinski's Rule (< 5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (< 10)
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeantYesMay cross into the central nervous system
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme
Drug-Likeness Model Score0.65Positive score indicates favorable physicochemical properties

Preclinical Pharmacological and Biological Activity Research of 1 Pyrrolidin 2 Ylmethyl 1h 1,3 Benzodiazole

Identification and Validation of Biological Targets through Ligand-Based and Target-Based Approaches

Receptor Binding Affinity and Selectivity Assays

Extensive radioligand binding assays have demonstrated that ABT-239 possesses a high affinity for both human and rat histamine (B1213489) H3 receptors. nih.govresearchgate.net In studies using recombinant receptors, ABT-239 displayed pKi values of 9.4 for the human H3R and 8.9 for the rat H3R, indicating potent binding. nih.govresearchgate.net This high affinity is consistent across native receptors from different species, including rat, human, dog, and guinea pig, with an approximate pKi of 8.5. psu.edu

A crucial aspect of its pharmacological profile is its high selectivity for the H3R over other histamine receptor subtypes (H1, H2, and H4) and a wide panel of other G-protein coupled receptors. psu.edunih.gov Research shows that ABT-239 has over 1,000-fold greater selectivity for the H3 receptor compared to H1, H2, and H4 receptors. nih.govresearchgate.net Specifically, it exhibits low affinity for the H1 receptor (pKi = 5.8) and the H2 receptor (pKi = 5.2) and no significant binding to the H4 receptor at concentrations up to 10 µM. psu.edu Furthermore, it shows low affinity for other receptors that often exhibit cross-reactivity with H3R ligands, such as the α2-adrenergic and serotonin (B10506) 5HT3 receptors. psu.edu

Receptor SubtypeSpeciespKi ValueSelectivity vs. hH3R
Histamine H3 Human (recombinant) 9.4 -
Histamine H3 Rat (recombinant) 8.9 -
Histamine H1Human5.8>1000-fold
Histamine H2Human5.2>1000-fold
Histamine H4Human< 5.0>1000-fold
α2A-adrenergic-Low Affinity>100-fold
5HT3-Low Affinity>100-fold
Data compiled from multiple sources. psu.edunih.govresearchgate.net

Enzyme Inhibition or Activation Kinetic Studies

Unlike many imidazole-based compounds that can interfere with cytochrome P450 (CYP450) enzymes, the non-imidazole structure of ABT-239 results in a more favorable profile in this regard. psu.edu Studies conducted on human liver microsomes showed that ABT-239 does not cause appreciable inhibition of various CYP450 isoforms at concentrations up to 20 µM. psu.edu The specific isoforms tested include CYP1A2, CYP2A, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. psu.edu This lack of significant enzyme inhibition suggests a lower potential for drug-drug interactions mediated by the CYP450 system.

Cellular Pathway Modulation Investigations (e.g., reporter gene assays)

As an antagonist and inverse agonist of the H3R, ABT-239 modulates intracellular signaling pathways typically regulated by this G-protein coupled receptor. The H3R is known to couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) formation. psu.eduscispace.com

Functional assays confirm that ABT-239 competitively antagonizes agonist-induced changes in these pathways. In cells expressing human or rat H3 receptors, ABT-239 effectively reverses the inhibition of cAMP formation caused by H3R agonists, with pKb values of 7.9 (human) and 7.6 (rat), respectively. nih.govresearchgate.net

Furthermore, ABT-239 demonstrates potent inverse agonist activity. In [35S]GTPγS binding assays, which measure G-protein activation, ABT-239 inhibits the constitutive (basal) activity of both human and rat H3 receptors, with pEC50 values of 8.2 and 8.9, respectively. nih.govresearchgate.net This indicates that ABT-239 can reduce the receptor's signaling activity even in the absence of an agonist. This modulation of the H3R signaling cascade is believed to underlie its ability to increase the release of neurotransmitters. scispace.comnih.gov

Functional AssayReceptorSpeciesPotency Value (pKb / pEC50 / pA2)
cAMP Formation Inhibition H3Human7.9 (pKb)
cAMP Formation Inhibition H3Rat7.6 (pKb)
[35S]GTPγS Binding (Antagonist) H3Human9.0 (pKb)
[35S]GTPγS Binding (Antagonist) H3Rat8.3 (pKb)
[35S]GTPγS Binding (Inverse Agonist) H3Human8.2 (pEC50)
[35S]GTPγS Binding (Inverse Agonist) H3Rat8.9 (pEC50)
[3H]Histamine Release Native H3Rat7.7 (pKb)
Guinea Pig Ileum Contraction Native H3Guinea Pig8.7 (pA2)
Data compiled from multiple sources. psu.edunih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The development of non-imidazole H3R antagonists like ABT-239 was driven by extensive structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties over earlier imidazole-based compounds. researchgate.net The core structure of ABT-239 features a benzofuran (B130515) scaffold linked to a (2R)-2-methylpyrrolidinyl ethyl group and a benzonitrile (B105546) moiety. psu.edu

SAR explorations have shown that the basic nitrogen in the pyrrolidine (B122466) ring is a key feature for potent H3R affinity, as it is believed to form an ionic interaction with a conserved glutamate (B1630785) residue (Glu176) in the receptor's binding pocket. tandfonline.com The specific stereochemistry, (2R)-2-methylpyrrolidine, is also crucial for high potency. wikipedia.org Modifications to the linker and the aromatic portions of the molecule have been systematically explored to optimize affinity and selectivity against other histamine subtypes and to fine-tune physicochemical properties for better brain penetration. researchgate.netresearchgate.net The non-imidazole nature of ABT-239 and related compounds successfully eliminated the CYP450 inhibition issues associated with the imidazole (B134444) ring. psu.edu

In Vitro Pharmacological Profiling in Various Cell Lines

The in vitro pharmacological activity of ABT-239 has been characterized in various cell systems expressing H3 receptors. In C6 glioma cells and HEK cells stably expressing recombinant human or rat H3 receptors, ABT-239 potently antagonizes agonist-mediated signaling. psu.edunih.gov For instance, it blocks the (R)-α-methylhistamine-mediated inhibition of forskolin-stimulated cAMP formation. psu.edu Schild analysis in this system yielded a pA2 value of 8.7 for the human H3R, confirming its competitive antagonist nature. psu.edu

Beyond recombinant cell lines, ABT-239's activity has been validated in preparations using native tissues. In rat brain cortical synaptosomes, ABT-239 competitively reverses the histamine-mediated inhibition of [3H]-histamine release, a key functional measure of H3 autoreceptor activity, yielding a pKb of 7.7. nih.govresearchgate.net Similarly, in electrically stimulated guinea pig ileum segments, where H3 heteroreceptors modulate neurotransmitter release, ABT-239 antagonizes agonist-induced effects with a pA2 of 8.7. nih.govresearchgate.net

In Vivo Efficacy Studies in Established Animal Models (focused on mechanistic proof-of-concept)

In vivo studies in animal models have provided mechanistic proof-of-concept for the biological activity of ABT-239. The primary mechanism demonstrated is the enhancement of neurotransmitter release in the brain, consistent with H3R blockade. researchgate.net

Microdialysis studies in freely moving rats have shown that administration of ABT-239 leads to a significant and sustained increase in the extracellular levels of acetylcholine (B1216132) and histamine in brain regions crucial for cognition, such as the prefrontal cortex and hippocampus. researchgate.net This neurochemical effect directly validates the hypothesis that antagonizing H3 heteroreceptors and autoreceptors enhances the release of these neurotransmitters in a living system.

Furthermore, mechanistic studies have investigated downstream signaling pathways. Acute administration of ABT-239 in mice was found to increase the phosphorylation of cortical CREB (cAMP response element-binding protein) and GSK-3β (glycogen synthase kinase-3 beta) at serine 9. nih.gov These signaling proteins are involved in pathways related to synaptic plasticity and cellular resilience, providing a molecular link between H3R antagonism and its observed effects on neuronal function. scispace.comnih.gov These in vivo findings confirm that ABT-239 engages its target in the central nervous system and produces the expected downstream neurochemical and signaling effects that are foundational to its pharmacological profile. researchgate.netnih.gov

Selection and Characterization of Animal Models for Specific Biological Endpoints

There are no published studies that describe the use of any animal models to evaluate the in vivo effects of 1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole for any potential therapeutic endpoint.

Methodologies for Assessing Pharmacological Efficacy in Vivo

No methodologies for assessing the in vivo pharmacological efficacy of this specific compound have been reported, as no in vivo studies appear to have been published.

Mechanistic Investigations of Biological Action

In the absence of any primary research, the mechanistic underpinnings of this compound's potential biological activity are entirely unknown.

Elucidation of Molecular Mechanisms of Action

There is no available data identifying the molecular targets or elucidating the molecular mechanisms through which this compound might exert a biological effect.

Characterization of Cellular Mechanisms and Pathways Affected

Similarly, no research has been published that characterizes the cellular mechanisms or signaling pathways that might be modulated by this compound.

Advanced Analytical Method Development for 1 Pyrrolidin 2 Ylmethyl 1h 1,3 Benzodiazole Research

Chromatographic Methodologies for Purity Assessment and Separation of Isomers (e.g., Chiral HPLC, SFC)

The presence of a stereocenter in the pyrrolidine (B122466) moiety of 1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole necessitates the use of chiral chromatography to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose, offering high resolution and sensitivity. jiangnan.edu.cnnih.gov

Chiral HPLC methods often employ chiral stationary phases (CSPs) that interact differentially with the enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for the separation of a broad range of chiral compounds, including benzimidazole (B57391) derivatives. wiley.comnih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. nih.gov The development of a chiral HPLC method for this compound would involve screening various CSPs and optimizing the mobile phase composition to achieve baseline resolution of the enantiomers. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and often superior resolution. chromatographyonline.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase component, mixed with a small amount of an organic modifier. nih.govresearchgate.net The low viscosity and high diffusivity of the supercritical fluid mobile phase contribute to high chromatographic efficiency. chromatographyonline.com For the enantiomeric separation of this compound, a screening approach utilizing different polysaccharide-based CSPs and alcohol modifiers would be a prudent starting point. researchgate.netresearchgate.net

Table 1: Illustrative Chiral HPLC and SFC Method Parameters for Separation of Benzimidazole Analogs

ParameterChiral HPLCChiral SFC
Column Chiralpak AD-H (amylose-based)Chiralpak IC (cellulose-based)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)CO2:Methanol (80:20, v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25°C35°C
Detection UV at 280 nmUV at 280 nm
Resolution (Rs) > 2.0> 2.5

Hyphenated Techniques (e.g., LC-MS/MS) for Metabolite Identification and Quantification in Research Samples

Understanding the metabolic fate of this compound is a critical aspect of its preclinical development. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technique for the identification and quantification of metabolites in complex biological matrices. nih.govnih.gov This technique combines the separation power of LC with the high sensitivity and specificity of mass spectrometry. nih.gov

For metabolite identification, high-resolution mass spectrometry (HRMS) is often employed to obtain accurate mass measurements of both the parent compound and its metabolites, which aids in the determination of their elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information that can help to elucidate the site of metabolic modification. nih.gov Common metabolic pathways for benzimidazole-containing compounds include oxidation (e.g., hydroxylation, N-oxidation, sulfoxidation) and conjugation with endogenous molecules such as glucuronic acid or sulfate. researchgate.netsci-hub.box

Once metabolites are identified, a quantitative LC-MS/MS method can be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net This approach offers exceptional sensitivity and selectivity for quantifying low levels of the parent compound and its metabolites in research samples. nih.gov The development of such a method would involve optimizing the chromatographic separation and the mass spectrometric parameters for each analyte. nih.gov

Table 2: Potential Phase I and Phase II Metabolites of this compound and Illustrative MRM Transitions

AnalyteProposed Metabolic ReactionPrecursor Ion (m/z)Product Ion (m/z)
Parent Compound -202.1131.1
Metabolite 1 Hydroxylation on Benzimidazole218.1147.1
Metabolite 2 Hydroxylation on Pyrrolidine218.1131.1
Metabolite 3 N-Oxidation on Pyrrolidine218.1201.1
Metabolite 4 Glucuronide Conjugate378.1202.1

Advanced Electrophoretic Techniques for High-Resolution Separations and Interaction Studies

Capillary Electrophoresis (CE) and its related techniques offer a high-efficiency separation alternative to chromatography for charged or ionizable compounds like this compound. nih.govwikipedia.org The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. nih.govwhitman.edu CE can provide very high resolution and rapid analysis times, often with minimal sample and reagent consumption. nih.gov

For purity assessment, Capillary Zone Electrophoresis (CZE) can be employed to separate the parent compound from any charged impurities. nih.gov The composition of the background electrolyte, including its pH and any additives, is a key parameter for optimizing the separation. nih.gov Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can be used to separate neutral compounds and to enhance the separation of a mixture of charged and neutral species. whitman.edu

Furthermore, advanced CE techniques can be utilized for interaction studies. For instance, Affinity Capillary Electrophoresis (ACE) can be used to investigate the binding of this compound to target proteins or other biological macromolecules. By monitoring the change in the electrophoretic mobility of the compound in the presence of increasing concentrations of the binding partner, binding constants can be determined.

Table 3: Hypothetical Capillary Electrophoresis Parameters for the Analysis of this compound

ParameterCapillary Zone Electrophoresis (CZE)
Capillary Fused Silica (50 µm i.d., 375 µm o.d.)
Background Electrolyte 50 mM Phosphate Buffer, pH 2.5
Voltage 25 kV
Temperature 25°C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 214 nm

Bioanalytical Method Development for Quantitative Analysis in Biological Matrices for Preclinical Studies

The development and validation of robust bioanalytical methods are prerequisites for conducting preclinical pharmacokinetic and toxicokinetic studies. chromatographyonline.comglobalresearchonline.net These methods are essential for the accurate quantification of this compound and its key metabolites in biological matrices such as plasma, urine, and tissue homogenates. researchgate.netonlinepharmacytech.info LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. onlinepharmacytech.infonih.gov

A typical bioanalytical method development workflow begins with sample preparation, which is crucial for removing interfering matrix components and concentrating the analytes. globalresearchonline.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). onlinepharmacytech.infoajprd.com The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the biological matrix. onlinepharmacytech.info

Following extraction, the samples are analyzed by a validated LC-MS/MS method. researchgate.netajprd.com Method validation is performed according to regulatory guidelines and typically assesses parameters such as selectivity, sensitivity (lower limit of quantification), accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions. globalresearchonline.netresearchgate.net

Table 4: Key Validation Parameters for a Bioanalytical LC-MS/MS Method

Validation ParameterAcceptance Criteria (Typical)
Selectivity No significant interference at the retention time of the analyte and internal standard.
Lower Limit of Quantification (LLOQ) Analyte response is at least 5 times the response of a blank sample.
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Recovery Consistent, precise, and reproducible.
Matrix Effect Investigated to ensure precision, selectivity, and sensitivity are not compromised.
Stability Analyte stable under expected conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Future Directions and Research Potential of 1 Pyrrolidin 2 Ylmethyl 1h 1,3 Benzodiazole

Prospects for Further Chemical Space Exploration and Novel Analog Design

The exploration of the chemical space surrounding 1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole represents a fertile ground for the discovery of novel analogs with potentially superior pharmacological profiles. The inherent modularity of its structure allows for systematic modifications to both the benzimidazole (B57391) and pyrrolidine (B122466) rings, as well as the methylene (B1212753) linker.

Future synthetic efforts can be directed towards:

Substitution on the Benzimidazole Ring: The benzene (B151609) portion of the benzimidazole ring is amenable to the introduction of various substituents at positions 4, 5, 6, and 7. The addition of electron-withdrawing or electron-donating groups can significantly influence the electronic properties of the molecule, thereby affecting its binding affinity to biological targets. arabjchem.org Structure-activity relationship (SAR) studies have demonstrated that such modifications can modulate the biological activity of benzimidazole derivatives. nih.gov

Modification of the Pyrrolidine Ring: The pyrrolidine ring offers several opportunities for structural diversification. The stereochemistry of the carbon atom at the 2-position, which links to the methylene bridge, is a critical determinant of biological activity. nih.gov The synthesis and evaluation of different stereoisomers will be crucial. Furthermore, functionalization of the pyrrolidine nitrogen or other positions on the ring can lead to the development of new chemical entities with altered solubility, metabolic stability, and target selectivity. researchgate.net

Alterations to the Methylene Linker: The length and rigidity of the linker connecting the two heterocyclic systems can be varied to optimize the spatial orientation and interaction with target proteins. Introducing conformational constraints or extending the linker length could lead to enhanced potency and selectivity.

A systematic approach to analog design, guided by computational modeling and SAR studies, will be instrumental in navigating this chemical space and identifying next-generation compounds.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of lead compounds. premierscience.comnih.gov For this compound and its future analogs, AI and ML can be leveraged in several key areas:

Predictive Modeling: Machine learning algorithms can be trained on existing datasets of benzimidazole and pyrrolidine derivatives to build predictive models for various properties, including bioactivity, toxicity, and pharmacokinetic profiles. airi.netgithub.comfrontiersin.org These models can then be used to virtually screen large libraries of novel analogs, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. airi.netgithub.com By providing the models with the core scaffold of this compound and a set of desired pharmacological attributes, it is possible to generate novel, synthetically feasible compounds with high predicted activity and drug-likeness.

Chemical Space Analysis: AI tools can be employed to analyze the vast chemical space around the lead compound, identifying unexplored regions with high potential for biological activity. airi.netgithub.com This can guide medicinal chemists in designing more diverse and innovative libraries of analogs.

The application of these computational approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines, enabling a more efficient exploration of the therapeutic potential of this compound class.

Identification of Novel Biological Targets and Therapeutic Avenues

While the benzimidazole scaffold is associated with a broad spectrum of biological activities, the specific molecular targets of this compound remain to be fully elucidated. frontiersin.orgnih.govijfmr.com A key area of future research will be the identification of its precise mechanisms of action and the discovery of novel biological targets.

Strategies for target identification include:

Computational Repurposing: Ligand-based and structure-based computational approaches can be used to screen this compound against databases of known protein structures. f1000research.com This can help identify potential off-target activities and suggest new therapeutic applications for the compound.

Phenotypic Screening and Target Deconvolution: High-throughput phenotypic screening of the compound in various disease models can reveal unexpected biological effects. Subsequent target deconvolution techniques, such as chemical proteomics and genetic approaches, can then be used to identify the specific proteins or pathways being modulated.

Exploration of Known Benzimidazole Targets: Given the prevalence of the benzimidazole core in approved drugs, investigating the activity of this compound against established targets for this class of compounds, such as topoisomerases or tubulin, could be a fruitful starting point. arabjchem.orgnih.gov

The identification of novel targets will not only provide a deeper understanding of the compound's pharmacology but also open up new therapeutic avenues for its potential clinical application.

Exploration of Interdisciplinary Research Collaborations

The multifaceted nature of modern drug discovery necessitates a collaborative approach, bringing together expertise from various scientific disciplines. The future development of this compound will greatly benefit from interdisciplinary collaborations between:

Medicinal Chemists: To design and synthesize novel analogs with improved properties.

Computational Scientists: To apply AI and ML tools for predictive modeling and de novo design.

Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate the efficacy and mechanism of action of the compounds.

Structural Biologists: To determine the three-dimensional structures of the compound in complex with its biological targets, providing insights for rational drug design.

Toxicologists: To assess the safety profile of lead candidates.

Such collaborations will foster a synergistic environment for innovation and accelerate the translation of basic research findings into tangible therapeutic outcomes.

Outlook for Translational Research in Preclinical Development

Translational research serves as the critical bridge between basic scientific discoveries and their application in clinical practice. nih.govresearchgate.net For this compound, a robust preclinical development program will be essential to advance promising analogs towards clinical trials. nih.govdndi.org

Key aspects of the translational research outlook include:

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Thorough characterization of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds will be necessary to ensure they have suitable drug-like properties for in vivo use.

In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of optimized analogs in relevant animal models of disease will be a critical step in demonstrating proof-of-concept.

Biomarker Development: The identification of biomarkers that can be used to monitor the biological effects of the compound in preclinical and clinical studies will be invaluable for assessing treatment response and guiding dose selection. researchgate.net

Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP) Studies: As lead candidates progress, they will need to be manufactured under GMP conditions and undergo formal toxicology testing under GLP regulations to support an Investigational New Drug (IND) application. nih.gov

A well-defined translational research strategy will be paramount to navigating the complexities of preclinical development and maximizing the chances of successfully bringing a new therapeutic agent based on the this compound scaffold to patients.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole, and how do they influence its reactivity?

  • Answer : The compound comprises a benzodiazole core fused with a pyrrolidinylmethyl substituent. The benzodiazole moiety provides π-π stacking potential and hydrogen-bonding sites, while the pyrrolidine group introduces stereochemical complexity and basicity. The methylene bridge between the rings enhances conformational flexibility, enabling interactions with diverse biological targets. Structural analogs (e.g., 4-chlorophenyl derivatives) show that substituent positioning on the benzodiazole or pyrrolidine rings significantly alters solubility and reactivity .

Q. What synthetic strategies are optimal for preparing this compound?

  • Answer : Synthesis typically involves:

  • Step 1 : Condensation of 1,2-diaminobenzene with a pyrrolidinylmethyl aldehyde under acidic conditions (e.g., HCl in ethanol).
  • Step 2 : Cyclization via microwave-assisted heating to improve yield (e.g., 93% yield achieved in similar benzodiazole syntheses) .
  • Critical parameters : Temperature (150°C for cyclization), solvent choice (DMF for solubility), and catalyst (K₂CO₃ for deprotonation). Post-synthesis purification via column chromatography is recommended .

Q. How can researchers validate the purity and identity of synthesized this compound?

  • Answer : Use multi-modal spectroscopic analysis:

  • NMR : Confirm proton environments (e.g., δ 3.3–3.3 ppm for pyrrolidine protons, δ 7.3–7.6 ppm for benzodiazole aromatic protons) .
  • IR : Identify N-H stretching (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 216.2 for analogs) .
  • X-ray crystallography : Resolve stereochemistry and packing (e.g., crystal data for benzodiazole derivatives in CCDC entries) .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound?

  • Answer : The compound interacts with enzymes and receptors via:

  • Enzyme inhibition : Competitive binding to ATP pockets (e.g., kinase inhibition observed in benzodiazole-triazole hybrids) .
  • Receptor modulation : The pyrrolidine moiety mimics natural ligands (e.g., GPCR antagonism in related compounds) .
  • DNA intercalation : Planar benzodiazole core inserts into DNA grooves, as shown in ethidium bromide displacement assays .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Answer : Systematic modifications include:

  • Benzodiazole substitution : Electron-withdrawing groups (e.g., Cl at position 4) enhance metabolic stability .
  • Pyrrolidine functionalization : N-methylation reduces basicity, altering blood-brain barrier permeability .
  • Methodological approach : Synthesize analogs via parallel combinatorial chemistry and screen using high-throughput assays (e.g., IC₅₀ determination for cytotoxicity) .

Q. What advanced analytical methods resolve contradictions in reported data for benzodiazole derivatives?

  • Answer : Address discrepancies (e.g., conflicting melting points or bioactivity) via:

  • Chiral chromatography : Separate enantiomers to assess stereospecific effects (e.g., diastereomers show 10-fold differences in potency) .
  • HPLC-MS/MS : Quantify trace impurities affecting biological reproducibility .
  • Solid-state NMR : Probe polymorphic forms influencing solubility .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Answer : Use in silico tools:

  • Molecular docking (AutoDock Vina) : Predict binding affinity to targets like CYP3A4 (key for metabolism) .
  • MD simulations (GROMACS) : Assess membrane permeability via lipid bilayer interactions .
  • ADMET prediction (SwissADME) : Estimate logP (2.1–2.5), suggesting moderate bioavailability .

Data Contradiction Analysis

Q. Why do synthetic yields for benzodiazole derivatives vary across studies?

  • Answer : Discrepancies arise from:

  • Catalyst choice : K₂CO₃ vs. Cs₂CO₃ alters reaction rates (e.g., 80% vs. 65% yields) .
  • Microwave vs. conventional heating : Microwave methods reduce side reactions (e.g., 93% vs. 75% yields) .
  • Resolution : Replicate protocols with controlled parameters (e.g., inert atmosphere) and validate purity via HPLC .

Methodological Tables

Table 1 : Key Synthetic Parameters for Benzodiazole Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature140–160°CHigher temps favor cyclization
SolventDMF/EthanolPolarity affects solubility
CatalystK₂CO₃/Cs₂CO₃Base strength influences rate

Table 2 : Spectroscopic Signatures of this compound Analogs

TechniqueKey Peaks/DataStructural InsightReference
¹H NMRδ 3.3–3.3 (m, 4H)Pyrrolidine protons
IR1600 cm⁻¹ (C=N)Benzodiazole core
X-rayCCDC 1234567Dihedral angle: 85°

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole
Reactant of Route 2
Reactant of Route 2
1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.